SAG Analog (cis-isomer)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SAG Analog (cis-isomer): It is a potent activator of vascular endothelial growth factor (VEGF) expression in vitro .

Méthodes De Préparation

The synthetic routes and reaction conditions for SAG Analog (cis-isomer) are not explicitly detailed in the available literature. it is known that the compound is synthesized to achieve high purity (>98%) and is available as a white to light yellow solid . Industrial production methods typically involve standard organic synthesis techniques, ensuring the compound’s cell permeability and low toxicity.

Analyse Des Réactions Chimiques

SAG Analog (cis-isomer) primarily functions as an agonist in biological systems. The specific types of chemical reactions it undergoes, such as oxidation, reduction, or substitution, are not extensively documented. its role as an agonist suggests it interacts with specific receptors and pathways rather than undergoing significant chemical transformations .

Applications De Recherche Scientifique

SAG Analog (cis-isomer) has a wide range of scientific research applications:

Chemistry: Used as a reference compound in studies involving G protein-coupled receptors.

Biology: Acts as a Sonic hedgehog (Shh) and smoothened (Smo) agonist, making it valuable in developmental biology research.

Medicine: Investigated for its potential in promoting VEGF expression, which is crucial for angiogenesis and wound healing.

Industry: Utilized in the development of new therapeutic agents targeting the Sonic hedgehog pathway

Mécanisme D'action

SAG Analog (cis-isomer) exerts its effects by binding to and activating the smoothened (Smo) receptor, a key component of the Sonic hedgehog (Shh) signaling pathway . This activation leads to the upregulation of VEGF expression, promoting angiogenesis. The molecular targets involved include the Smo receptor and downstream signaling molecules within the Shh pathway .

Comparaison Avec Des Composés Similaires

SAG Analog (cis-isomer) can be compared to other Sonic hedgehog (Shh) and smoothened (Smo) agonists, such as:

SAG Analog (Highly Active): Similar in structure but with higher activity and potency.

Cyclopamine: A Smo antagonist, used to inhibit the Shh pathway.

Purmorphamine: Another Smo agonist, used in similar research contexts.

SAG Analog (cis-isomer) is unique due to its low toxicity and cell permeability, making it a preferred choice for in vitro studies .

Propriétés

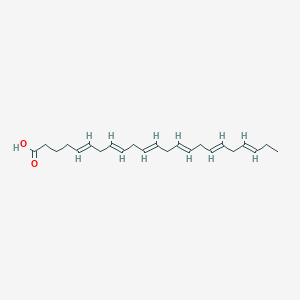

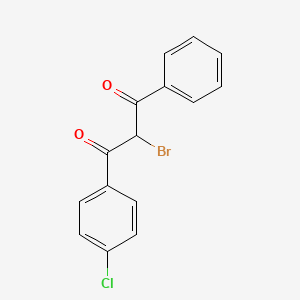

IUPAC Name |

3,4-dichloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27Cl2N3OS/c1-31-21-8-10-22(11-9-21)33(17-18-4-2-5-20(16-18)19-12-14-32-15-13-19)28(34)27-26(30)25-23(29)6-3-7-24(25)35-27/h2-7,12-16,21-22,31H,8-11,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYJCKCGYTYXFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=C(S4)C=CC=C5Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazole-5-carboxylic acid, 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-, methyl ester](/img/structure/B8259294.png)

![1,3-Propanediol, 1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2-methoxyphenoxy]-, (1S,2S)-](/img/structure/B8259296.png)

![Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]-](/img/structure/B8259321.png)

![1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B8259328.png)

![9-Octadecenoic acid (9Z)-, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B8259336.png)

![3-Isoxazolecarboxylic acid, 5-[4-(4-bromophenoxy)phenyl]-](/img/structure/B8259338.png)